molecular formula C10H15BrO3 B15303503 Ethyl 3-(bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Ethyl 3-(bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Cat. No.: B15303503
M. Wt: 263.13 g/mol
InChI Key: USXIZLRCHTVXCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate (C₁₀H₁₅BrO₃) is a bicyclic compound featuring a strained 2-oxabicyclo[2.1.1]hexane core. Key structural elements include:

  • Bromomethyl group at position 3: A reactive site for nucleophilic substitution (e.g., Suzuki coupling, alkylation).
  • Methyl group at position 1: Enhances steric and electronic effects on the bicyclic system.

The compound’s predicted collision cross-section (CCS) values (153.9–162.1 Ų for various adducts) suggest a compact molecular geometry, critical for its behavior in mass spectrometry .

Properties

Molecular Formula

C10H15BrO3

Molecular Weight

263.13 g/mol

IUPAC Name

ethyl 3-(bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate

InChI

InChI=1S/C10H15BrO3/c1-3-13-8(12)10-5-9(2,6-10)14-7(10)4-11/h7H,3-6H2,1-2H3

InChI Key

USXIZLRCHTVXCX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CC(C1)(OC2CBr)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves the following steps:

    Formation of the Oxabicyclohexane Ring: The initial step involves the formation of the oxabicyclohexane ring system.

    Introduction of the Bromomethyl Group: The bromomethyl group is introduced through a bromination reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Mechanism of Action

The mechanism of action of Ethyl 3-(bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Derivatives

Ethyl 1-(Iodomethyl)-3-{3-[(Trifluoromethyl)Sulfanyl]Phenyl}-2-Oxabicyclo[2.1.1]Hexane-4-Carboxylate
  • Structure : Iodomethyl replaces bromomethyl; trifluoromethylsulfanylphenyl group at position 3.
  • Reactivity : Iodine’s superior leaving-group ability enhances reactivity in nucleophilic substitutions compared to bromine. The electron-withdrawing trifluoromethylsulfanyl group may stabilize transition states in aromatic substitution reactions .
  • Applications : Likely used in high-value syntheses due to iodine’s utility in radioimaging or targeted drug delivery.
Ethyl 1-(Iodomethyl)-3-[3-(Trifluoromethoxy)Phenyl]-2-Oxabicyclo[2.1.1]Hexane-4-Carboxylate
  • Structure : Similar to the above but with a trifluoromethoxy phenyl substituent.
Ethyl 1-({3-Iodobicyclo[1.1.1]Pentan-1-Yl}Methyl)-2-Oxabicyclo[2.1.1]Hexane-4-Carboxylate
  • Structure : Incorporates a bicyclo[1.1.1]pentane moiety, introducing additional strain.
  • Applications : Bicyclo[1.1.1]pentanes are emerging as bioisosteres for tert-butyl groups in drug design, suggesting this analog’s relevance in medicinal chemistry .

Functional Group Variants

Ethyl 1-(Azidomethyl)-3,3-Dimethyl-2-Oxabicyclo[2.1.1]Hexane-4-Carboxylate
  • Structure : Azidomethyl replaces bromomethyl; dimethyl groups at position 3.
  • Reactivity : The azide group enables click chemistry (e.g., Huisgen cycloaddition), facilitating bioconjugation or polymer synthesis .
  • Applications: Potential use in proteomics or materials science for tagging and crosslinking.
Ethyl 4-Amino-2-Oxabicyclo[2.1.1]Hexane-1-Carboxylate Hydrochloride
  • Structure: Amino group replaces bromomethyl; hydrochloride salt improves solubility.
  • Reactivity : The amine enables amide bond formation or Schiff base synthesis, making it a versatile building block .

Aromatic and Heteroaromatic Derivatives

Ethyl 3-(3,4-Dichlorophenyl)-1-Methyl-2-Oxabicyclo[2.1.1]Hexane-4-Carboxylate
  • Structure : 3,4-Dichlorophenyl substituent at position 3.
  • Applications : Chlorinated aryl groups are common in agrochemicals (e.g., fungicides), suggesting utility in crop protection .
Ethyl 1-Methyl-3-[4-(Trifluoromethyl)Phenyl]-2-Oxabicyclo[2.1.1]Hexane-4-Carboxylate
  • Structure : Trifluoromethylphenyl group enhances electron-deficient character.
  • Reactivity : Likely participates in cross-coupling reactions (e.g., Heck, Ullmann) for aryl-aryl bond formation .

Comparative Data Table

Compound Name Substituents Molecular Formula Key Reactivity/Applications References
Ethyl 3-(bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate Bromomethyl, methyl C₁₀H₁₅BrO₃ Nucleophilic substitutions, intermediates
Ethyl 1-(iodomethyl)-3-{3-[(trifluoromethyl)sulfanyl]phenyl}-... Iodomethyl, trifluoromethylsulfanylphenyl C₁₅H₁₆F₃IO₃S High-reactivity intermediates
Ethyl 1-(azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate Azidomethyl, dimethyl C₁₀H₁₅N₃O₃ Click chemistry, bioconjugation
Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride Amino, hydrochloride C₈H₁₄ClNO₃ Amide/urea synthesis
Ethyl 3-(3,4-dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate 3,4-Dichlorophenyl C₁₅H₁₅Cl₂O₃ Agrochemical intermediates

Biological Activity

Ethyl 3-(bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate, also known by its CAS number 2731010-55-0, is a bicyclic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting data in a structured manner.

Basic Information

PropertyValue
Molecular Formula C10H15BrO3
Molecular Weight 263.13 g/mol
CAS Number 2731010-55-0
EINECS Not specified

Structural Characteristics

This compound features a bicyclic structure that contributes to its chemical reactivity and interaction with biological systems. The presence of the bromomethyl group is particularly noteworthy as it may influence the compound's electrophilic properties, potentially enhancing its reactivity with biomolecules.

The biological activity of this compound has been investigated in several studies, revealing insights into its potential mechanisms of action:

  • Oxidation Reactions : Research indicates that the compound can undergo oxidation reactions, leading to the formation of various derivatives. For instance, it has been shown to be oxidized by dimethyl sulfoxide to yield dione derivatives, which may exhibit different biological activities compared to the parent compound .
  • Bioisosteric Properties : The compound has been identified as a potential bioisostere for certain pharmacophores in medicinal chemistry, suggesting that it may mimic the activity of other biologically active compounds while offering distinct advantages in terms of stability and solubility .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

ModificationEffect on Activity
Bromomethyl GroupEnhances electrophilicity
Ethyl CarboxylateContributes to solubility and stability

Q & A

What are the standard synthetic routes for Ethyl 3-(bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate, and how do reaction conditions influence product purity?

Basic Research Question
The synthesis typically involves cyclization or photocycloaddition strategies. For example, bicyclo[2.1.1]hexane derivatives are often synthesized via intramolecular photocycloaddition of precursors like ethyl 3-(2-propenyloxy)propenoate under UV light (300–350 nm), followed by bromination at the methyl position using N-bromosuccinimide (NBS) in a radical-initiated reaction . Key variables include solvent polarity (e.g., acetonitrile vs. THF), temperature control (0–25°C), and stoichiometry of brominating agents to minimize side reactions like over-bromination or ring-opening. Purity (>95%) is confirmed via HPLC and 1^1H-NMR integration of diagnostic peaks (e.g., bromomethyl protons at δ 3.8–4.2 ppm) .

How can X-ray crystallography and NMR spectroscopy resolve structural ambiguities in bicyclo[2.1.1]hexane derivatives?

Basic Research Question
X-ray crystallography remains the gold standard for unambiguous structural determination. The SHELX suite (e.g., SHELXL) is widely used for refining crystal structures, particularly for resolving bromine atom positions and verifying bicyclic ring puckering parameters (e.g., Cremer-Pople coordinates) . For NMR, 13C^{13}\text{C}-DEPT and 2D-COSY experiments distinguish between exo/endo substituents: the oxabicyclo oxygen induces deshielding of adjacent carbons (δ 70–80 ppm), while bromomethyl groups split 1H^1\text{H}-NMR signals due to coupling with 79/81Br^{79/81}\text{Br} isotopes . Discrepancies between calculated (DFT) and observed NMR shifts may indicate conformational flexibility or crystal-packing effects .

What experimental strategies mitigate competing fragmentation pathways during solvolysis of bromomethyl-substituted bicyclohexanes?

Advanced Research Question
The bromomethyl group’s leaving-group ability can trigger fragmentation (e.g., ring-opening to form allylic esters) under solvolysis conditions. To suppress this:

  • Use polar aprotic solvents (e.g., DMF) to stabilize carbocation intermediates.
  • Employ low temperatures (−20°C) and slow addition of nucleophiles (e.g., NaN3_3) to favor substitution over elimination.
  • Monitor reaction progress via inline IR spectroscopy (C-Br stretch at 500–600 cm1^{-1}) to halt the reaction at >90% conversion . Competing pathways are quantified using GC-MS or LC-HRMS to identify byproducts (e.g., ethyl 2-ethenyl-4-oxobutyrate from thermolysis at >100°C) .

How do researchers reconcile contradictory spectroscopic data for bicyclo[2.1.1]hexane derivatives across studies?

Advanced Research Question
Discrepancies often arise from solvent effects, enantiomeric impurities, or dynamic ring puckering. For example:

  • 1H^1\text{H}-NMR shifts for the bicyclic bridgehead protons vary by ±0.3 ppm in CDCl3_3 vs. DMSO-d6_6 due to hydrogen bonding .
  • Racemic mixtures may obscure splitting patterns; chiral columns (e.g., Chiralpak IA) and VCD spectroscopy resolve enantiomers .
  • MD simulations (e.g., Gaussian 16) model puckering dynamics, showing that substituents like bromomethyl stabilize boat-like conformers, altering NOE correlations .

What role does this compound play in designing strained scaffolds for drug discovery?

Advanced Research Question
The bicyclo[2.1.1]hexane core is a bioisostere for benzene or cyclohexane, offering enhanced rigidity and metabolic stability. Key applications include:

  • Fragment-based drug design : The bromomethyl group enables cross-coupling (e.g., Suzuki-Miyaura) to install aryl/heteroaryl groups for target engagement .
  • Protease inhibition : Docking studies (AutoDock Vina) show the oxabicyclo oxygen forms hydrogen bonds with catalytic serine residues .
  • SAR optimization : Comparative studies with azide or amine derivatives (e.g., Ethyl 1-(azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate) reveal bromine’s superior leaving-group efficiency in prodrug activation .

How can researchers address unexpected ring expansion during functionalization reactions?

Advanced Research Question
Ring expansion (e.g., to 2-oxanorbornyl derivatives) occurs via carbocation rearrangements under acidic conditions. Mitigation strategies include:

  • Using bulky bases (e.g., DBU) to deprotonate intermediates without inducing Wagner-Meerwein shifts.
  • Trapping carbocations with soft nucleophiles (e.g., TMS-N3_3) .
  • Monitoring via 19F^{19}\text{F}-NMR if fluorinated analogs are used, as 19F^{19}\text{F} chemical shifts are highly sensitive to ring size changes .

Table 1: Key Spectral Data for this compound

TechniqueDiagnostic Peaks/FeaturesReference
1H^1\text{H}-NMRδ 1.2 (t, 3H, CH2_2CH3_3), δ 3.4 (s, 3H, OCH3_3), δ 4.1 (q, 2H, OCH2_2), δ 4.3 (d, 2H, CH2_2Br)
13C^{13}\text{C}-NMRδ 14.1 (CH2_2CH3_3), δ 52.3 (OCH3_3), δ 62.8 (OCH2_2), δ 170.5 (C=O)
IR1745 cm1^{-1} (ester C=O), 600 cm1^{-1} (C-Br)
HRMS[M+H]+^+ m/z calc. 277.04 (C10_{10}H14_{14}BrO3_3), found 277.03

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.